N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Overview
Description
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a synthetic organic compound characterized by the presence of a thiadiazole ring substituted with a 4-chlorobenzylthio group and an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Substitution with 4-Chlorobenzyl Chloride: The thiadiazole-2-thiol is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzylthio group.
Amidation: The final step involves the reaction of the intermediate with isobutyryl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to disrupt microbial cell walls or interfere with metabolic pathways makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The presence of the thiadiazole ring is particularly significant due to its known pharmacological properties.
Industry
In the agricultural industry, this compound is investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests or weeds makes it a valuable tool for crop protection.
Mechanism of Action
The mechanism of action of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can disrupt cell membrane integrity, leading to cell death in microbes or pests.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)propionamide
Uniqueness
Compared to similar compounds, N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide exhibits unique properties due to the presence of the isobutyramide group, which can influence its solubility, stability, and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS2/c1-8(2)11(18)15-12-16-17-13(20-12)19-7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKANPGHSPHNOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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